Patented Synthetic Role as Direct COH29 Precursor vs. Inactive Analog Scaffolds
This compound is the only 2-aminothiazole explicitly claimed and exemplified as an essential intermediate in the patented synthesis of COH29, a ribonucleotide reductase (RNR) holoenzyme inhibitor . In contrast, the structurally closest commercially available analog, 4-(3,4-dimethoxyphenyl)thiazol-2-amine (CAS 51837-85-5), lacks the 5-phenyl substituent and cannot be converted into COH29 via the same synthetic sequence . The target compound's 5-phenyl group provides the necessary steric contour for subsequent N-acylation to form N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide (COH29), while the unsubstituted C-2 amine retains full nucleophilicity. COH29 has demonstrated an IC₅₀ of 16 µM against recombinant human RNR in vitro, whereas analogs built from monosubstituted 2-aminothiazoles showed no meaningful RNR inhibition at comparable concentrations in the same assay .
| Evidence Dimension | RNR holoenzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Essential intermediate; final compound COH29: IC₅₀ = 16 µM against recombinant human RNR |
| Comparator Or Baseline | Analogs derived from 4-(3,4-dimethoxyphenyl)thiazol-2-amine (CAS 51837-85-5): No reportable RNR inhibition at comparable concentrations |
| Quantified Difference | COH29 IC₅₀ = 16 µM vs. no measurable inhibition for the 5-unsubstituted analog-derived final compound |
| Conditions | Recombinant human RNR holoenzyme (RRM1/RRM2) in vitro activity assay; [¹⁴C]CDP reduction assay |
Why This Matters
Procurement of this specific intermediate is a prerequisite for executing the only published synthesis of COH29; purchasing a generic 4-arylthiazol-2-amine will result in a project dead-end for RNR-targeted drug discovery.
- [1] Yen, Y. et al. Ribonucleotide reductase inhibitors and methods of use. U.S. Patent 8,372,983 B2, issued February 12, 2013. View Source
- [2] Zhou, B. et al. 'A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance.' Cancer Research, 2013, 73(21), 6484–6493. View Source
